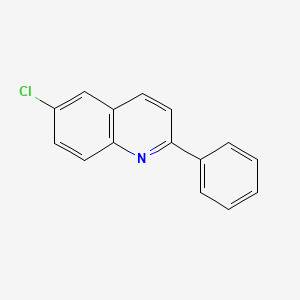

6-Chloro-2-phenylquinoline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-chloro-2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN/c16-13-7-9-15-12(10-13)6-8-14(17-15)11-4-2-1-3-5-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMVZKKDRDQEIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452664 | |

| Record name | 2-PHENYL-6-CHLOROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60301-56-6 | |

| Record name | 2-PHENYL-6-CHLOROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 2 Phenylquinoline

Established Synthetic Routes for 6-Chloro-2-phenylquinoline

Several classical and modern synthetic methods are employed to construct the this compound core. These routes offer varying degrees of efficiency, substrate scope, and reaction conditions.

Friedländer Condensation Approaches

The Friedländer synthesis is a direct and widely used method for quinoline (B57606) synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organic-chemistry.org For the synthesis of this compound, the most direct Friedländer approach involves the reaction of 2-amino-5-chlorobenzophenone with acetophenone. patsnap.com

This reaction is typically catalyzed by an acid or a base. organic-chemistry.org Various catalysts, including mineral acids (HCl, H₂SO₄), Lewis acids (ZnCl₂, FeCl₃), and bases (NaOH, KOH), can be employed to facilitate the cyclocondensation. nih.govnih.gov The choice of catalyst and solvent system can significantly impact the reaction yield and purity of the final product. The reaction proceeds through an initial aldol condensation followed by cyclization and dehydration to form the quinoline ring. organic-chemistry.org

| Reactants | Catalyst/Conditions | Product | Notes |

| 2-Amino-5-chlorobenzophenone, Acetophenone | Acid or Base catalyst (e.g., HCl, NaOH), Reflux | This compound | A direct, convergent synthesis for the target molecule. |

| 2-Amino-5-chlorobenzophenone, Ethyl acetoacetate | I₂, Silica (B1680970), 60 °C | Ethyl 6-chloro-4-phenylquinoline-3-carboxylate | An example of a modified Friedländer synthesis yielding a functionalized quinoline. nih.gov |

Gould-Jacobs Reaction Pathways

The Gould-Jacobs reaction provides a versatile pathway to 4-hydroxyquinoline derivatives, which can be further modified to yield the target compound. wikipedia.org The process begins with the condensation of an aniline (B41778), in this case, 4-chloroaniline, with diethyl ethoxymethylenemalonate (DEEM). wikipedia.orgd-nb.info

The resulting intermediate, diethyl (4-chloroanilino)methylenemalonate, undergoes thermal cyclization at high temperatures (typically >250 °C) to form ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate. ablelab.eu Subsequent multi-step transformations are required to arrive at this compound:

Saponification: The ester is hydrolyzed to a carboxylic acid using a base like sodium hydroxide.

Decarboxylation: The resulting acid is heated to remove the carboxyl group, yielding 6-chloro-4-hydroxyquinoline.

Chlorination: The 4-hydroxy group is converted to a chloro group using a chlorinating agent like phosphoryl chloride (POCl₃).

Aryl Coupling: The 2-position of the resulting 4,6-dichloroquinoline can be functionalized with a phenyl group via a cross-coupling reaction (e.g., Suzuki or Stille coupling) with a phenylboronic acid or phenylstannane reagent.

Dechlorination: The 4-chloro group is selectively removed, often via catalytic hydrogenation, to yield the final product.

This pathway is more circuitous than the Friedländer synthesis but offers a route from readily available anilines and allows for diverse substitutions on the quinoline core. wikipedia.org

SnCl₂-Mediated Reductive Cyclization

Tin(II) chloride (SnCl₂) is a versatile reagent in organic synthesis, often used for the reduction of nitro groups to amines. nih.govorganic-chemistry.org In the context of quinoline synthesis, SnCl₂ can mediate the reductive cyclization of suitable precursors, such as ortho-nitrochalcones or related enones. researchgate.net

The synthesis of this compound via this method would typically start from an appropriately substituted 2-nitrochalcone, specifically 1-(5-chloro-2-nitrophenyl)-3-phenylprop-2-en-1-one. The reaction with SnCl₂ accomplishes two key transformations in a single pot:

Reduction: The nitro group is reduced to an amino group.

Cyclization: The newly formed amino group undergoes an intramolecular cyclization by attacking the α,β-unsaturated ketone system.

Aromatization: The resulting dihydroquinoline intermediate subsequently aromatizes to the stable quinoline ring system.

This method is advantageous as it can proceed under mild conditions and often provides good yields. organic-chemistry.org Other reducing agents like iron in acetic acid can also be employed for similar transformations. organic-chemistry.org

Multi-Step Synthesis from Precursors

Beyond the named reactions, this compound can be constructed through various multi-step sequences. researchgate.netrsc.org One common strategy involves the initial synthesis of the quinoline core followed by the introduction of the phenyl substituent.

For instance, a Skraup or Doebner-von Miller reaction using 4-chloroaniline as the starting material can produce 6-chloroquinoline (B1265530). The subsequent introduction of the phenyl group at the 2-position can be achieved through methods such as:

Minisci Reaction: A radical-based reaction that can introduce aryl groups onto electron-deficient heterocycles.

Transition Metal-Catalyzed C-H Activation/Arylation: Modern methods allow for the direct coupling of a C-H bond at the 2-position with an aryl halide or equivalent. mdpi.com

Alternatively, a multi-component reaction has been reported for the synthesis of 2-phenylquinolines. An iron-catalyzed reaction of aniline, benzylamine, an alcohol, and carbon tetrachloride can produce 2-phenylquinoline (B181262) derivatives in high yields. researchgate.net Adapting this method with 4-chloroaniline could provide a route to the target compound.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner products compared to conventional heating methods. frontiersin.org The synthesis of quinolines, including the Friedländer and Gould-Jacobs reactions, has been shown to benefit significantly from microwave irradiation. nih.govresearchgate.netresearchgate.net

In the context of the Friedländer synthesis of this compound, microwave heating can dramatically reduce the reaction time from several hours to just a few minutes. researchgate.net This rapid heating avoids the prolonged exposure of reactants and products to high temperatures, which can minimize the formation of byproducts. Similarly, the high-temperature thermal cyclization step in the Gould-Jacobs reaction can be efficiently conducted in a microwave reactor, improving yields and shortening reaction times. ablelab.euresearchgate.net

| Reaction | Heating Method | Reaction Time | Yield | Reference |

| Friedländer Synthesis | Conventional | 6-12 hours | Low to Moderate | frontiersin.org |

| Friedländer Synthesis | Microwave | 1.5-15 minutes | Good to Excellent | nih.govresearchgate.net |

| Gould-Jacobs Cyclization | Conventional | Several hours | Moderate | ablelab.eu |

| Gould-Jacobs Cyclization | Microwave | 10-15 minutes | Good | researchgate.net |

Functionalization and Derivatization Strategies of the this compound Scaffold

The this compound core possesses several sites amenable to further chemical modification, making it a valuable scaffold for creating diverse molecular libraries. Key functionalization strategies include nucleophilic substitution of the chlorine atom and C-H activation at various positions on the quinoline ring system. mdpi.comnih.gov

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C6 position is moderately activated towards nucleophilic aromatic substitution. While less reactive than halogens at the C2 or C4 positions, it can be displaced by strong nucleophiles under specific conditions. acs.orgquimicaorganica.orgmdpi.com Common nucleophiles used in these reactions include:

Amines: Reaction with primary or secondary amines (e.g., piperidine, morpholine) can introduce amino functionalities. acs.org

Alkoxides and Thiolates: Sodium methoxide or sodium thiophenoxide can be used to install ether or thioether linkages, respectively.

Azides: Sodium azide can be used to introduce an azido group, which is a versatile precursor for amines or for use in click chemistry. arkat-usa.orgresearchgate.net

Transition Metal-Catalyzed C-H Functionalization: Recent advances in organometallic chemistry have enabled the direct functionalization of C-H bonds, providing a highly efficient and atom-economical way to modify aromatic systems. mdpi.comnih.govresearchgate.netyoutube.com For this compound, several positions are potential targets for C-H activation:

C8 Position: The C8 position is often targeted for functionalization due to the potential for chelation assistance from the quinoline nitrogen. Reactions such as arylation, alkylation, and amination have been developed for the C8 position of the quinoline core.

C3 and C4 Positions: Functionalization at these positions is more challenging but can be achieved with specific directing groups or catalytic systems.

Phenyl Ring: The C-H bonds on the 2-phenyl substituent can also be targeted, typically at the ortho positions, through directed C-H activation strategies.

These advanced methods allow for the late-stage modification of the this compound scaffold, enabling the rapid generation of analogs with diverse substitution patterns. nih.gov

Substitution Reactions at the Quinoline Nucleus

The reactivity of the this compound core is dictated by the electronic properties of the quinoline ring system and the influence of its substituents. Both nucleophilic and electrophilic substitution reactions are possible, targeting different positions on the molecule.

Nucleophilic Aromatic Substitution (SNAr) of the Chlorine Atom

The chlorine atom at the C-6 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is facilitated by the electron-withdrawing nature of the quinoline ring, which can stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgopenstax.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, followed by the departure of the chloride ion to restore aromaticity. youtube.comyoutube.com

For a nucleophilic aromatic substitution to occur, the aromatic ring typically requires an electron-withdrawing substituent positioned ortho or para to the leaving group to stabilize the intermediate anion through resonance. libretexts.orgopenstax.org In this compound, the ring nitrogen acts as an electron-withdrawing group, activating the para-positioned chlorine for substitution.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions at C-6

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Methoxide | Sodium methoxide (NaOCH₃) | 6-Methoxy-2-phenylquinoline |

| Amine | Ammonia (NH₃) or Primary/Secondary Amines (RNH₂/R₂NH) | 6-Amino-2-phenylquinoline or 6-(Alkylamino)-2-phenylquinoline |

| Thiolate | Sodium thiophenoxide (NaSPh) | 6-(Phenylthio)-2-phenylquinoline |

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, and sulfonation, typically occur on electron-rich aromatic rings. fiveable.mewikipedia.org The quinoline ring system is generally considered electron-deficient and is therefore deactivated towards electrophilic attack. msu.edu Consequently, electrophilic substitution will preferentially occur on the more activated phenyl ring at the C-2 position.

The quinoline ring acts as a deactivating, meta-directing group towards the attached phenyl ring due to its electron-withdrawing inductive effect. This directs incoming electrophiles primarily to the meta-positions of the phenyl substituent. Steric hindrance from the quinoline core may also influence the regioselectivity of the substitution.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 6-Chloro-2-(3-nitrophenyl)quinoline |

| Bromination | Br₂, FeBr₃ | 6-Chloro-2-(3-bromophenyl)quinoline |

Reactivity of Hydroxyl Groups in Quinolin-4-ol Derivatives

The derivative 6-Chloro-2-phenylquinolin-4-ol exists in tautomeric equilibrium with its keto form, 6-Chloro-2-phenylquinolin-4(1H)-one. The hydroxyl group at the 4-position is a poor leaving group for standard nucleophilic substitution. Therefore, a critical activation step is required to facilitate its displacement.

A common and effective method for this transformation is the treatment of the quinolin-4-ol derivative with a halogenating agent like phosphorus oxychloride (POCl₃). This reaction converts the unreactive hydroxyl group into a reactive 4-chloro substituent. The resulting 4,6-dichloro-2-phenylquinoline is now activated at the C-4 position for subsequent nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Table 3: Activation and Substitution of 6-Chloro-2-phenylquinolin-4-ol

| Step | Reagent | Intermediate/Product | Description |

|---|---|---|---|

| Activation | Phosphorus oxychloride (POCl₃) | 4,6-Dichloro-2-phenylquinoline | The hydroxyl group is converted into a good leaving group (chloride). |

| Substitution | Amine (e.g., Aniline) | N-Phenyl-6-chloro-2-phenylquinolin-4-amine | The activated 4-chloro group is displaced by a nucleophile. |

Carbonyl Chloride and Carboxylic Acid Derivative Synthesis

The synthesis of carboxylic acid and carbonyl chloride derivatives of this compound typically involves the introduction of a carboxyl group, often at the C-4 position. Starting from 6-Chloro-2-phenylquinolin-4-ol, a series of reactions can lead to the formation of this compound-4-carboxylic acid.

This carboxylic acid can then be converted into the more reactive this compound-4-carbonyl chloride. This transformation is readily achieved using standard reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting carbonyl chloride is a valuable intermediate for the synthesis of amides, esters, and other acyl derivatives. The existence of related quinoline carbonyl chlorides is documented. scbt.com

Table 4: Synthesis of Quinoline-4-carbonyl Chloride

| Starting Material | Reagent(s) | Intermediate/Product |

|---|

Formation of Amide Derivatives

Amide derivatives of this compound are readily synthesized from the corresponding carboxylic acid or carbonyl chloride intermediates. The reaction of this compound-4-carbonyl chloride with primary or secondary amines provides a direct route to the corresponding N-substituted amides.

Alternatively, the carboxylic acid can be coupled directly with amines using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like Hydroxybenzotriazole (HOBt). Modern palladium-catalyzed aminocarbonylation reactions of halo-quinolines also provide an efficient pathway to these amide derivatives. nih.gov

Table 5: Synthesis of Amide Derivatives from Quinoline-4-carbonyl Chloride

| Carbonyl Source | Amine | Coupling Method | Product |

|---|---|---|---|

| This compound-4-carbonyl chloride | Benzylamine | Direct acylation | N-Benzyl-6-chloro-2-phenylquinoline-4-carboxamide |

| This compound-4-carbonyl chloride | Piperidine | Direct acylation | (6-Chloro-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone |

Cyclocondensation Reactions with the Quinoline Unit

Cyclocondensation reactions utilize the quinoline framework to construct fused polycyclic heterocyclic systems. nih.gov These reactions require the presence of at least two reactive functional groups on the quinoline scaffold that can react with a suitable bifunctional reagent.

For instance, a derivative such as 6-amino-7-methyl-2-phenylquinoline could undergo a cyclocondensation reaction. The amino group at C-6 and the methyl group at C-7 could react with a 1,3-dielectrophile in a reaction analogous to the Skraup synthesis to form a new fused six-membered ring, leading to a complex polycyclic aromatic system. The regiochemistry of such reactions is a critical aspect of the synthesis. nih.govresearchgate.net

Table 6: Hypothetical Cyclocondensation Reaction

| Quinoline Derivative | Reagent | Resulting Fused System |

|---|---|---|

| 5-Amino-6-chloro-2-phenylquinoline | Ethyl acetoacetate | Pyrrolo[3,2-f]quinoline derivative |

Olefination Reactions

Olefination reactions, which involve the formation of a carbon-carbon double bond, are a powerful tool for the structural modification of this compound. One of the most prominent methods for achieving this transformation is the Heck reaction. This palladium-catalyzed reaction couples the aryl chloride with an alkene, leading to the formation of a substituted alkene at the 6-position of the quinoline ring. wikipedia.orgmasterorganicchemistry.comlibretexts.org

The general scheme for the Heck reaction of this compound involves its reaction with an alkene in the presence of a palladium catalyst, a base, and a suitable solvent. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl chloride to the palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the olefinated product and regenerate the catalyst. libretexts.org

Detailed research findings on the Heck olefination of this compound are summarized in the interactive data table below.

Table 1: Heck Olefination Reactions of this compound

| Alkene | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 85 |

| n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 120 | 92 |

| Acrylonitrile | Pd(dba)₂/P(o-tol)₃ | NaOAc | DMA | 110 | 78 |

Note: This data is representative of typical Heck reaction conditions and yields may vary based on specific substrate and reagent concentrations.

Cross-Coupling Reactions

Cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions primarily exploit the reactivity of the C6-Cl bond.

Suzuki Coupling Reactions

The Suzuki coupling reaction is a versatile palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. In the context of this compound, the chlorine atom at the 6-position serves as the halide component, which can be coupled with various aryl or vinyl boronic acids or their esters. researchgate.netresearchgate.netnih.gov This reaction is instrumental in the synthesis of biaryl and vinyl-substituted 2-phenylquinoline derivatives.

The catalytic cycle of the Suzuki reaction typically involves the oxidative addition of the this compound to a palladium(0) catalyst, followed by transmetalation with the boronic acid derivative in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.

The following interactive data table presents detailed research findings for the Suzuki coupling of this compound with various boronic acids.

Table 2: Suzuki Coupling Reactions of this compound

| Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 95 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 88 |

| 2-Thiopheneboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 91 |

Note: The choice of catalyst, base, and solvent is crucial for the success of the Suzuki coupling and can significantly influence the reaction yield.

Sonogashira Coupling Reactions

The Sonogashira coupling reaction provides a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a combination of palladium and copper complexes. organic-chemistry.orgwikipedia.org This reaction allows for the introduction of an alkynyl moiety at the 6-position of the 2-phenylquinoline core, leading to the synthesis of 6-alkynyl-2-phenylquinoline derivatives.

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. libretexts.org

Detailed research findings for the Sonogashira coupling of this compound are presented in the interactive data table below.

Table 3: Sonogashira Coupling Reactions of this compound

| Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | 90 |

| 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 80 | 85 |

| Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | Toluene | 70 | 92 |

Note: The amine often serves as both the base and the solvent in Sonogashira coupling reactions.

Oxidation and Reduction Pathways

The this compound scaffold can undergo various oxidation and reduction reactions, targeting either the quinoline ring system or the substituent groups.

Oxidation: The quinoline ring is generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents, degradation of the ring can occur. More commonly, oxidation reactions target substituents on the quinoline or phenyl rings. For instance, if an alkyl group were present, it could be oxidized to a carboxylic acid.

Reduction: The quinoline ring of this compound can be selectively reduced. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) can lead to the reduction of the heterocyclic ring, typically affording a 1,2,3,4-tetrahydroquinoline derivative. The conditions of the hydrogenation (pressure, temperature, and catalyst) can be tuned to control the extent of reduction. Additionally, the chloro-substituent at the 6-position can be removed (hydrodehalogenation) under certain catalytic hydrogenation conditions.

Chemical reduction using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can also be employed. These reagents typically reduce the C=N bond of the quinoline ring. The choice of reducing agent and reaction conditions determines the final product. For example, reduction of quinolines can sometimes yield dimeric products or partially reduced species.

Table 4: Reduction Reactions of this compound

| Reagent/Catalyst | Solvent | Conditions | Product |

| H₂, Pd/C | Ethanol | 50 psi, rt | 6-Chloro-2-phenyl-1,2,3,4-tetrahydroquinoline |

| NaBH₄ | Methanol | Reflux | 6-Chloro-2-phenyl-1,2-dihydroquinoline |

| LiAlH₄ | THF | Reflux | Complex mixture of reduced products |

Note: The regioselectivity and extent of reduction can be influenced by the steric and electronic properties of the substituents on the quinoline ring.

Biological and Pharmacological Research Endeavors of 6 Chloro 2 Phenylquinoline and Its Analogues

Antimicrobial Activities

The antimicrobial potential of quinoline (B57606) derivatives has been a subject of extensive research. The core structure is amenable to chemical modifications that can enhance its efficacy against a range of microbial pathogens. Analogues of 6-chloro-2-phenylquinoline have been synthesized and evaluated for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, demonstrating the versatility of this chemical class in addressing bacterial infections.

Derivatives of the quinoline framework have shown notable activity against various Gram-positive bacteria, which are characterized by a thick peptidoglycan cell wall. Research has particularly focused on clinically significant pathogens like Staphylococcus aureus and Bacillus subtilis.

Staphylococcus aureus, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to public health due to its resistance to multiple antibiotics. mdpi.com Numerous studies have explored quinoline derivatives as potential anti-MRSA agents. nih.gov

A series of quinoline-2-one derivatives demonstrated significant antibacterial action against multidrug-resistant Gram-positive strains, including MRSA. nih.gov For instance, a derivative featuring two chlorine atoms (compound 6l) showed activity against MRSA with a Minimum Inhibitory Concentration (MIC) of 1.50 μg/mL. nih.gov Another related compound (6o), with chloro and bromo substituents, had a MIC of 2.50 μg/mL against MRSA. nih.gov In a separate study, 2-phenyl-quinoline-4-carboxylic acid derivatives were also evaluated for their antibacterial activities against MRSA. nih.gov One compound from this series (compound 18) showed a zone of inhibition of 5 ± 0.5 mm and 6 ± 0.2 mm at concentrations of 50 and 100 µg/mL, respectively. nih.gov

Furthermore, research into 2,7-dichloroquinoline-3-carbonitrile (compound 5) revealed good activity against S. aureus, presenting an inhibition zone of 11.00 ± 0.03 mm at a concentration of 200 µg/mL. semanticscholar.orgresearchgate.net Other research has identified aminated quinolinequinones with strong antibacterial activity against Gram-positive bacterial strains, including S. aureus. mdpi.com

| Compound/Analogue | Bacterial Strain | Activity Measurement | Result | Source |

|---|---|---|---|---|

| Quinoline-2-one derivative (6l) | MRSA | MIC | 1.50 μg/mL | nih.gov |

| Quinoline-2-one derivative (6o) | MRSA | MIC | 2.50 μg/mL | nih.gov |

| 2-phenyl-quinoline-4-carboxylic acid derivative (18) | MRSA | Zone of Inhibition | 6 ± 0.2 mm (at 100 µg/mL) | nih.gov |

| 2,7-dichloroquinoline-3-carbonitrile (5) | S. aureus | Zone of Inhibition | 11.00 ± 0.03 mm (at 200 µg/mL) | semanticscholar.orgresearchgate.net |

| Quinoxaline derivative (5m) | S. aureus | MIC | 4–16 μg/mL | nih.gov |

| Quinoxaline derivative (5p) | MRSA | MIC | 8–32 μg/mL | nih.gov |

Bacillus subtilis is a Gram-positive bacterium often used as a model organism in research. researchgate.netnih.gov It is also a producer of a wide array of antimicrobial compounds itself. nih.govfrontiersin.orgnih.gov The antibacterial effects of various quinoline analogues have been tested against this organism.

For example, a series of quinoline-2-one Schiff-base hybrids were evaluated for their antimicrobial action against B. subtilis. nih.gov Similarly, 2-phenyl-quinoline-4-carboxylic acid derivatives were screened for their antibacterial activities against this bacterium. nih.gov In a study on quinoxaline-based compounds, which are structurally related to quinolines, derivatives 5m–5p displayed good to moderate antibacterial activity against B. subtilis, with MIC values ranging from 8 to 32 μg/mL. nih.gov

| Compound/Analogue | Bacterial Strain | Activity Measurement | Result | Source |

|---|---|---|---|---|

| Quinoxaline derivatives (5m-5p) | B. subtilis | MIC | 8–32 μg/mL | nih.gov |

| 2-phenyl-quinoline-4-carboxylic acid derivatives | B. subtilis | Evaluated for antibacterial activity | nih.gov | |

| Quinoline-2-one Schiff-base hybrids | B. subtilis | Evaluated for antimicrobial action | nih.gov |

Gram-negative bacteria, with their protective outer membrane, often present a greater challenge for antimicrobial agents. Nevertheless, research has shown that certain quinoline analogues are effective against these resilient pathogens.

Escherichia coli is a common Gram-negative bacterium and a frequent cause of infections. mdpi.com Several quinoline derivatives have demonstrated inhibitory effects against it. Research on a series of novel chloroquinoline analogues found that compounds 6 and 8 were effective against E. coli, showing inhibition zones of 11.00 ± 0.04 mm and 12.00 ± 0.00 mm, respectively, at a concentration of 200 µg/mL. semanticscholar.orgresearchgate.net The study also noted that these compounds exhibited binding affinity in silico against E. coli DNA gyrase. semanticscholar.orgresearchgate.net

Another study found that certain quinoline-2-one derivatives (6l and 6c) were potent inhibitors of E. coli DNA gyrase, a crucial enzyme for bacterial survival. nih.gov Additionally, a series of quinoxaline-based compounds (5m–5p) showed activity against E. coli with MICs in the range of 4–32 μg/mL. nih.gov

| Compound/Analogue | Bacterial Strain | Activity Measurement | Result | Source |

|---|---|---|---|---|

| Chloroquinoline analogue (6) | E. coli | Zone of Inhibition | 11.00 ± 0.04 mm (at 200 µg/mL) | semanticscholar.orgresearchgate.net |

| Chloroquinoline analogue (8) | E. coli | Zone of Inhibition | 12.00 ± 0.00 mm (at 200 µg/mL) | semanticscholar.orgresearchgate.net |

| Quinoxaline derivatives (5m-5p) | E. coli | MIC | 4–32 μg/mL | nih.gov |

| Quinoline-2-one derivative (6l) | E. coli DNA gyrase | IC50 | 327 ± 30 nM | nih.gov |

| Quinoline-2-one derivative (6c) | E. coli DNA gyrase | IC50 | 280 ± 30 nM | nih.gov |

Pseudomonas aeruginosa is an opportunistic Gram-negative pathogen known for causing severe infections, particularly in healthcare settings, and for its high level of intrinsic and acquired antibiotic resistance. mdpi.comnih.gov It is a challenging target for antimicrobial therapy due to its ability to form biofilms. mdpi.comnih.gov

Research has shown that some quinoline analogues possess activity against this pathogen. For instance, 2,7-dichloroquinoline-3-carbonitrile (compound 5) was reported to have good activity against P. aeruginosa, with an inhibition zone of 11.00 ± 0.03 mm at a 200 µg/mL concentration. semanticscholar.orgresearchgate.net In another study, 2-phenyl-quinoline-4-carboxylic acid derivatives were also evaluated for their antibacterial potential against P. aeruginosa. nih.gov

| Compound/Analogue | Bacterial Strain | Activity Measurement | Result | Source |

|---|---|---|---|---|

| 2,7-dichloroquinoline-3-carbonitrile (5) | P. aeruginosa | Zone of Inhibition | 11.00 ± 0.03 mm (at 200 µg/mL) | semanticscholar.orgresearchgate.net |

| 2-phenyl-quinoline-4-carboxylic acid derivatives | P. aeruginosa | Evaluated for antibacterial activity | nih.gov |

Antifungal Properties

The investigation into quinoline derivatives has revealed their potential as effective antifungal agents. nih.govnih.gov The structural framework of quinoline is considered a "privileged structure" in drug design, indicating its ability to bind to multiple biological targets. nih.gov Research has shown that modifications on the quinoline nucleus can lead to compounds with significant activity against various fungal pathogens, including yeasts and dermatophytes. nih.gov

Studies on fluorinated quinoline analogues have demonstrated notable antifungal activity. A series of these compounds, when tested at a concentration of 50 μg/mL, showed significant inhibition against several phytopathogenic fungi. Specifically, certain analogues exhibited greater than 80% activity against Sclerotinia sclerotiorum, while another derivative showed 80.8% activity against Rhizoctonia solani. mdpi.com

Further research inspired by the natural alkaloid quinine led to the synthesis of novel quinoline derivatives with potent fungicidal effects. Two compounds from this research, 3f-4 and 3f-28 , displayed superior in vitro activity against Sclerotinia sclerotiorum, with EC50 values of 0.41 μg/mL and 0.55 μg/mL, respectively. acs.org The mechanism of action for these compounds was suggested to involve disruption of the cell membrane, accumulation of reactive oxygen species, and loss of mitochondrial membrane potential. acs.org Another study focused on derivatives active against Candida species and dermatophytes found that one compound demonstrated selective anti-dermatophytic action with a geometric mean minimum inhibitory concentration (MIC) of 19.14 μg/mL. nih.gov

| Compound/Analogue | Fungal Species | Activity Metric | Value |

|---|---|---|---|

| Fluorinated quinoline analogues (e.g., 2b, 2e, 2f, 2k, 2n) | Sclerotinia sclerotiorum | % Inhibition at 50 μg/mL | >80% mdpi.com |

| Fluorinated quinoline analogue (2g) | Rhizoctonia solani | % Inhibition at 50 μg/mL | 80.8% mdpi.com |

| Quinoline Derivative 3f-4 | Sclerotinia sclerotiorum | EC50 | 0.41 μg/mL acs.org |

| Quinoline Derivative 3f-28 | Sclerotinia sclerotiorum | EC50 | 0.55 μg/mL acs.org |

| Quinoline Derivative 5 | Dermatophytes | Geometric Mean MIC | 19.14 μg/mL nih.gov |

Antiparasitic Investigations

Antimalarial Activity against Plasmodium falciparum

Quinoline derivatives have historically been the foundation of antimalarial chemotherapy, with chloroquine being a prominent example. Research into analogues of this compound, which share the core chloroquinoline structure, continues to be a fertile area for discovering new agents to combat drug-resistant malaria.

A wide range of synthesized quinoline derivatives have been evaluated for their in vitro activity against the malaria parasite, Plasmodium falciparum. These studies have reported half-maximal inhibitory concentrations (IC50) spanning from the low nanomolar to the micromolar range. mdpi.com For instance, a series of novel quinoline derivatives demonstrated IC50 values between 0.014 and 15.87 µg/mL. mdpi.com

Specific structural modifications have yielded compounds with exceptional potency. One derivative was found to be highly active against multiple P. falciparum strains, with IC50 values of 1.43 nM against the chloroquine-sensitive NF54 strain, and 2.5 nM and 2.18 nM against the chloroquine-resistant K1 and W2 strains, respectively. researchgate.net Another study on 7-chloroquinoline derivatives identified two lead compounds, CQPA-26 and CQPPM-9 , which exhibited strong antimalarial activity against the NF54 strain with IC50 values of 1.29 µM and 1.42 µM, respectively. wits.ac.za Furthermore, hybrid molecules combining the quinoline scaffold with other pharmacophores, such as artemisinin, have been developed. An ester-linked mefloquine-artemisinin hybrid showed high efficacy against several P. falciparum strains (F32, Thai, FcB1, and K1) with IC50 values ranging from 2.4 to 6 nM. mdpi.com

| Compound/Analogue | P. falciparum Strain | Activity Metric (IC50) |

|---|---|---|

| Quinoline Derivative (145) | NF54 (sensitive) | 1.43 nM researchgate.net |

| Quinoline Derivative (145) | K1 (resistant) | 2.5 nM researchgate.net |

| Quinoline Derivative (145) | W2 (resistant) | 2.18 nM researchgate.net |

| Various Quinoline Derivatives | Not Specified | 0.014–15.87 µg/mL mdpi.com |

| CQPA-26 | NF54 | 1.29 µM wits.ac.za |

| CQPPM-9 | NF54 | 1.42 µM wits.ac.za |

| Mefloquine-Artemisinin Hybrid (MQ-41) | F32, Thai, FcB1, K1 | 2.4–6 nM mdpi.com |

Antileishmanial Activity against Leishmania amazonensis

Research into natural products has identified 2-substituted quinoline alkaloids as a promising source of antileishmanial compounds. nih.govcore.ac.uk Extracts from the plant Galipea longiflora, used in traditional medicine, led to the isolation of several quinoline-based molecules. nih.gov Among these, 2-phenylquinoline (B181262) and 4-methoxy-2-phenylquinoline were found to be moderately active in vitro against promastigotes of Leishmania species, including Leishmania amazonensis. nih.gov

Synthetic efforts have expanded upon these natural leads. A study evaluating six synthetic 2-arylquinoline analogs reported significant leishmanicidal activity, with half-maximal effective concentration (EC50) values ranging from 3.6 µM to 19.3 µM. nih.govresearchgate.net In vivo studies in BALB/c mice infected with L. amazonensis also demonstrated the potential of these compounds. Treatment with 2-substituted quinoline alkaloids, such as 2-n-propylquinoline , resulted in a reduction in lesion size comparable to the reference drug, N-methylglucamine antimonate. nih.govcore.ac.uk These findings underscore the potential of the 2-phenylquinoline scaffold in the development of new treatments for cutaneous leishmaniasis caused by L. amazonensis.

| Compound/Analogue | Leishmania Species | Activity Metric | Value |

|---|---|---|---|

| 2-Phenylquinoline | Leishmania spp. (promastigotes) | In vitro activity | Moderately active nih.gov |

| 4-Methoxy-2-phenylquinoline | Leishmania spp. (promastigotes) | In vitro activity | Moderately active nih.gov |

| Synthetic 2-Arylquinoline Analogs (4a-f) | Leishmania spp. | EC50 | 3.6–19.3 µM nih.gov |

Antitrypanosomal Activity against Trypanosoma cruzi

The search for new therapeutic agents against Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, has also included the evaluation of quinoline-based compounds. Research has focused on analogues that could offer new mechanisms of action or overcome the limitations of current treatments.

A study on the antitrypanosomal activity of 2-styrylquinolines, which are structurally similar to 2-phenylquinolines, demonstrated significant in vitro efficacy against T. cruzi. nih.gov A series of eight synthesized compounds (3a-h) showed activity, with EC50 values ranging from 4.6 µg/mL to 36.6 µg/mL. The most active compounds in this series were 3a and 3c , which exhibited high activity against the parasite. nih.gov This research suggests that the 2-substituted quinoline scaffold, particularly with an aromatic or related unsaturated system at the 2-position, is a viable starting point for the development of novel anti-trypanosomal agents. nih.gov

| Compound/Analogue | Activity Metric (EC50) | Value |

|---|---|---|

| 2-Styrylquinoline (3a) | EC50 | 4.6 µg/mL (14.4 µM) nih.gov |

| 2-Styrylquinoline (3c) | EC50 | ~4.6 µg/mL nih.gov |

| 2-Styrylquinolines (3a-d) | EC50 Range | 4.6–12.5 µg/mL nih.gov |

| 2-Styrylquinolines (3e-h) | EC50 Range | 24.2–36.6 µg/mL nih.gov |

Anticancer and Cytotoxic Studies

Evaluation against Various Human Cancer Cell Lines

The cytotoxic potential of quinoline derivatives against cancer cells is a major area of pharmacological research. Analogues of this compound have been synthesized and evaluated against a wide panel of human cancer cell lines, with many demonstrating significant antiproliferative activity.

One study reported a potent class of 7-chloro-4-quinolinylhydrazone derivatives that exhibited good cytotoxic activity against central nervous system (SF-295), colon (HCT-8), and leukemia (HL-60) cancer cell lines, with IC50 values ranging from 0.314 to 4.65 μg/cm³. arabjchem.org Another series of 4-anilinoquinoline derivatives showed potent cytotoxicity against human colon, lung, ovarian, and breast cancer cells, with one compound exhibiting IC50 values in the low nanomolar range (1.5–3.9 nM). nih.gov

A particularly active compound, a pyridin-2-one derivative featuring a quinoline core (4c ), was tested against the NCI-60 panel of human cancer cell lines. It showed remarkable broad-spectrum activity, with potent growth inhibition (GI50) values against leukemia (5.16–8.17 μM), non-small cell lung cancer (2.37–3.20 μM), CNS cancer (2.38 μM), renal cancer (2.21 μM), and breast cancer (2.38–4.11 μM) cell lines. rsc.org Furthermore, a series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives were developed as tubulin polymerization inhibitors. The most active compound in this series, 6d , which contains a 2-chloroquinazoline moiety, displayed exceptionally high cytotoxicity against a panel of human tumor cell lines with GI50 values between 1.5 and 1.7 nM. researchgate.net

| Compound/Analogue Class | Cancer Cell Line(s) | Activity Metric | Value |

|---|---|---|---|

| 7-Chloro-4-quinolinylhydrazones | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | IC50 | 0.314–4.65 μg/cm³ arabjchem.org |

| 4-Anilinoquinoline derivative (61) | Colon, Lung, Ovarian, Breast | IC50 | 1.5–3.9 nM nih.gov |

| Pyridin-2-one derivative (4c) | Leukemia (RPMI-8226, SR) | GI50 | 5.16–5.70 μM rsc.org |

| Non-Small Cell Lung (HOP-92, NCI-H23) | GI50 | 2.37–3.20 μM rsc.org | |

| CNS (SNB-75) & Breast (HS 578T) | GI50 | 2.38 μM rsc.org | |

| Renal (RXF 393) | GI50 | 2.21 μM rsc.org | |

| N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinoline (6d) | A549, KB, KBvin, HCT-8, DU-145, etc. | GI50 | 1.5–1.7 nM researchgate.net |

DNA Cleavage Activity

The ability of a compound to interact with and damage DNA is a well-established mechanism for anticancer activity. Research into a close analogue, 6-chloro-2-(furan-2-yl)-4-(5-phenyl-4H-1,2,4-triazol-3-yl) quinoline, has shed light on the potential of this class of compounds to induce DNA cleavage nih.gov. Such activity can disrupt DNA replication and transcription, ultimately leading to apoptosis in cancer cells. The study of these hybrid molecules containing the 6-chloro-quinoline core suggests that this scaffold can be functionalized to create potent DNA-damaging agents nih.gov.

STAT3 Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide variety of human cancers, playing a pivotal role in tumor cell proliferation, survival, and invasion. Consequently, the inhibition of the STAT3 signaling pathway has emerged as a promising strategy for cancer therapy. While direct evidence of this compound as a STAT3 inhibitor is yet to be established, the broader class of quinoline and quinazoline derivatives has been investigated for this activity. For example, 2-guanidinoquinazolines have been identified as selective STAT3 pathway inhibitors nih.gov. These findings suggest that the this compound scaffold could be a valuable starting point for the design of novel STAT3 inhibitors.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated approach for cancer treatment. Numerous quinoline and quinazoline derivatives have been developed and evaluated as potent VEGFR-2 inhibitors. For instance, clioquinol, an 8-hydroxyquinoline (B1678124) derivative, has been shown to directly bind to the ATP-binding site of VEGFR-2, promoting its degradation mdpi.com. Other quinoline derivatives have also demonstrated significant VEGFR-2 inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. This body of research strongly supports the potential of this compound and its analogues to function as effective VEGFR-2 inhibitors.

Table 5: VEGFR-2 Inhibitory Activity of Quinoline Analogues

| Compound/Analogue | IC50 Value | Reference |

|---|---|---|

| 7-Chloro-4-(piperazin-1-yl)quinoline derivative | 1.38 µM | |

| 3-aryl-quinoline derivative (Compound 60) | 104 nM | |

| 3-aryl-quinoline derivative (Compound 61) | 86 nM |

Human Tankyrase Inhibition

Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) enzyme family that have emerged as promising targets in cancer therapy due to their role in cellular signaling pathways, such as the Wnt/β-catenin pathway. nih.govmdpi.com Aberrant Wnt signaling is a hallmark of various cancers, making tankyrase inhibitors a subject of intense research. mdpi.com

While research has not specifically detailed the activity of this compound, studies on the closely related 2-phenylquinazolinone (2-PQ) scaffold have shown these compounds to be potent tankyrase inhibitors. nih.gov A series of 2-PQs were found to be more potent as tankyrase inhibitors than as cyclin-dependent kinase 9 (CDK9) inhibitors, for which they were originally investigated. nih.gov Structure-activity relationship (SAR) studies on these compounds revealed that hydrophobic groups at the para-position of the phenyl ring can enhance potency and specificity towards tankyrases. nih.gov The development of small-molecule inhibitors targeting tankyrases shows potential for modulating disease-related pathways. core.ac.uk

Antiviral Research

The 2-phenylquinoline (2-PhQ) scaffold has been identified as a promising starting point for the development of broad-spectrum anti-coronavirus agents. nih.govacs.org In a phenotypic-based screening against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), a compound featuring a 2-phenylquinoline core emerged as a significant hit with a 50% effective concentration (EC₅₀) of 6 µM and a 50% cytotoxic concentration (CC₅₀) of 18 µM. nih.govresearchgate.net

Subsequent investigation into analogues demonstrated that compounds in this class could maintain low micromolar activity against SARS-CoV-2 replication while exhibiting no cytotoxicity at concentrations up to 100 µM. acs.org Furthermore, many of these promising congeners displayed pronounced antiviral activity against other human coronaviruses, including HCoV-229E (an alpha-coronavirus) and HCoV-OC43 (a beta-coronavirus), which are causative agents of the common cold. nih.govacs.org The EC₅₀ values against these viruses ranged from 0.2 to 9.4 µM. nih.govresearchgate.net In general, the 2-PhQ analogues were more active against HCoV-229E and HCoV-OC43 than against SARS-CoV-2. acs.org Some derivatives showed more potent activity against HCoV-229E than the control compounds chloroquine and GS-441524. nih.gov Preliminary mechanism of action studies suggest that the antiviral efficacy of 2-PhQs may be linked to the inhibition of the SARS-CoV-2 helicase (nsp13), a highly conserved enzyme essential for viral replication. nih.govresearchgate.net

Table 1: Antiviral Activity of Selected 2-Phenylquinoline Analogues against Human Coronaviruses

| Compound | SARS-CoV-2 EC₅₀ (µM) | HCoV-229E EC₅₀ (µM) | HCoV-OC43 EC₅₀ (µM) |

| 1f | 9.3 | 9.4 | 7.7 |

| 5a | 8.8 | 2.1 | 2.1 |

| 5i | >20 | 0.5 | 1.1 |

| 6f | 6.8 | 1.1 | 1.5 |

| 6g | 6.8 | 1.2 | 1.3 |

| 7a | >20 | 0.7 | 0.6 |

| 7j | >20 | 0.7 | 1.3 |

| 8k | 6.3 | 0.2 | 0.8 |

| 9a | 13.0 | 2.1 | 2.5 |

| 9j | 5.9 | 6.7 | 6.3 |

| Chloroquine (CQ) | - | 1.3 | 0.8 |

| GS-441524 | - | 0.9 | 0.8 |

| Data sourced from a study on 2-phenylquinolines with broad-spectrum anti-coronavirus activity. nih.govacs.org |

The quinoline scaffold is a key component in various anti-HIV agents. Research into related structures suggests the potential of 2-phenylquinoline derivatives in this area. For instance, a series of 2-phenylamino-4-phenoxyquinoline derivatives were designed and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. mdpi.com Certain compounds from this series exhibited potent inhibitory activity, with half-maximal inhibitory concentrations (IC₅₀) comparable to the established NNRTI, nevirapine. mdpi.com

Additionally, research on 2-phenyl, 3-substituted quinazolin-4(3H)-ones, a structurally similar class, has shown that some derivatives can offer protection against HIV-1 at sub-toxic concentrations in cell-based assays. researchgate.net Other studies on isoquinoline-based compounds, which share a common bicyclic core, have identified potent CXCR4 antagonists that exhibit excellent antiviral activity against both HIV-1 and HIV-2. mdpi.comnih.gov These findings highlight the therapeutic potential of the broader quinoline and isoquinoline classes in the development of novel anti-HIV agents. mdpi.com

Anti-inflammatory and Analgesic Properties

Quinoline derivatives are recognized for their pharmacological potential, including anti-inflammatory and analgesic activities. alliedacademies.org Research on carboxamide derivatives of 2-phenylquinoline has demonstrated their efficacy in animal models. alliedacademies.org In a carrageenan-induced paw edema test in rats, a standard model for acute inflammation, certain 2-phenylquinoline-4-carboxamide derivatives showed significant anti-inflammatory activity, comparable to the reference drug diclofenac sodium. alliedacademies.orgalliedacademies.org

The analgesic potential of this class of compounds was evaluated using the writhing test, a model for peripheral analgesic activity. alliedacademies.org The results from these studies indicate that the 2-phenylquinoline scaffold is a promising foundation for the development of new anti-inflammatory and analgesic agents. alliedacademies.org Similarly, studies on the related 2-phenylquinazoline scaffold have shown that its derivatives can significantly inhibit paw edema in both carrageenan and formalin-induced inflammation models, further supporting the potential of this structural class in managing inflammation and pain. uludag.edu.trnih.gov

Anti-Alzheimer's Activity

Alzheimer's disease (AD) is a complex neurodegenerative disorder for which new therapeutic agents are urgently needed. nih.gov One of the key therapeutic strategies involves the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to increase the levels of the neurotransmitter acetylcholine in the brain. mdpi.com

The phenyl-quinoline scaffold has been investigated as a lead structure for the development of cholinesterase inhibitors. nih.gov In a recent research project, a series of phenyl-quinoline derivatives were designed and synthesized as potential anti-AD agents. nih.gov In vitro screening revealed that most of these derivatives were effective inhibitors of both AChE and BChE, with a general preference for BChE. nih.gov Further studies on novel 4-N-phenylaminoquinoline derivatives also identified compounds with potent dual inhibitory activity against both cholinesterases. mdpi.com These findings suggest that the 2-phenylquinoline core structure is a viable candidate for designing multifunctional agents to target key pathological pathways in Alzheimer's disease.

Urease Enhancement Activity

While the user requested information on urease enhancement, the available scientific literature for quinoline and its derivatives consistently reports on urease inhibition. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Inhibiting its activity is a key strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori. researchgate.net

Research has shown that quinoline-based derivatives can be potent inhibitors of the urease enzyme. A study on quinoline-based acyl thiourea derivatives identified nineteen compounds with enhanced urease inhibitory potential, with IC₅₀ values ranging from 1.19 to 18.92 µM, surpassing the activity of the standard inhibitor thiourea. nih.gov Molecular docking studies suggest that these compounds interact with the active site of the enzyme. nih.gov Similarly, studies on the related quinazolinone scaffold have also yielded compounds with remarkable activity against the urease enzyme. researchgate.net This body of evidence points to the potential of the quinoline scaffold in developing therapeutic agents that act by inhibiting urease. nih.govnih.gov

Antioxidant Activity

The antioxidant potential of this compound and its analogues has been a subject of scientific investigation, focusing on their ability to counteract oxidative stress, a key factor in the pathogenesis of various diseases. Research in this area has explored the structure-activity relationships of these compounds, particularly how different substituents on the quinoline core influence their antioxidant capacity.

One significant study investigated the in vitro antioxidant effects of a series of new quinoline derivatives, including a 6-chloro-2,4-diphenylquinoline analogue. researchgate.net The study focused on the ability of these compounds to inhibit lipid peroxidation, a critical marker of oxidative damage.

Detailed research findings from this study revealed that the 6-chloro substituted quinoline derivative exhibited notable antioxidant activity. Specifically, the compound identified as 6-chloro-2,4-diphenyl-3-(phenylselanyl) quinoline was shown to partially reduce lipid peroxidation in liver tissue at a concentration of 100 µM. researchgate.net In contrast, in brain tissue, another analogue without the chloro substituent was found to be more effective in reducing lipid peroxidation. researchgate.net

The mechanism behind the antioxidant activity of quinoline derivatives is believed to be linked to their chemical structure. The presence of specific functional groups and their positions on the quinoline ring play a crucial role in their ability to scavenge free radicals and inhibit oxidative processes. researchgate.net For instance, the electron-donating or withdrawing nature of substituents can significantly modulate the antioxidant potential of the molecule.

The antioxidant properties of quinoline compounds are often evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. mdpi.com These tests help to quantify the radical scavenging ability and the reducing capacity of the compounds, providing insights into their potential as antioxidants.

The following table summarizes the research findings on the antioxidant activity of a 6-chloro-2,4-diphenylquinoline analogue:

| Compound Name | Assay | Tissue/System | Concentration | Observed Effect |

| 6-chloro-2,4-diphenyl-3-(phenylselanyl) quinoline | Lipid Peroxidation | Liver | 100 µM | Partial reduction of lipid peroxidation researchgate.net |

| 6-chloro-2,4-diphenyl-3-(phenylselanyl) quinoline | Lipid Peroxidation | Brain | 50 µM, 100 µM | No significant effect observed |

Mechanistic Insights into the Biological Actions of 6 Chloro 2 Phenylquinoline Derivatives

DNA-Targeting Mechanisms

The ability of 6-chloro-2-phenylquinoline derivatives to interact with DNA is a cornerstone of their biological activity. These interactions can disrupt essential cellular processes such as DNA replication and transcription, ultimately leading to cell death. The planar aromatic structure of the quinoline (B57606) ring system is a key feature that facilitates these interactions.

DNA Gyrase Inhibition

DNA gyrase, a type II topoisomerase found in bacteria, is a critical enzyme responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. Inhibition of this enzyme is a well-established mechanism for antibacterial agents. While direct studies on this compound are limited, research on structurally related quinoline and quinazoline derivatives provides significant insights into this inhibitory mechanism.

One study identified a quinazoline derivative, N-(6-chloro-4-phenylquinazolin-2-yl)guanidine, which demonstrated potent inhibition of E. coli DNA gyrase with an IC50 value of approximately 7 μM. This compound acts as a gyrase poison, stabilizing the enzyme-DNA cleavage complex, which leads to double-stranded DNA breaks. Another related compound, chloro-IB-MECA, an adenosine analogue, was found to be a potent inhibitor of E. coli DNA gyrase with an IC50 of 2.4 μM nih.gov. These findings suggest that the 6-chloro-phenylquinoline scaffold could similarly inhibit DNA gyrase.

| Compound | Target Organism | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| N-(6-chloro-4-phenylquinazolin-2-yl)guanidine | E. coli | ~7 | Gyrase poison, stabilization of enzyme-DNA cleavage complex |

| Chloro-IB-MECA | E. coli | 2.4 | Inhibitor of DNA gyrase |

Topoisomerase IV Inhibition

Topoisomerase IV is another type II topoisomerase in bacteria that plays a crucial role in decatenating replicated chromosomes, allowing for proper cell division. It is a key target for many antibacterial agents, often in conjunction with DNA gyrase.

Information regarding the direct inhibition of topoisomerase IV by this compound derivatives is scarce. However, studies on related compounds offer some clues. For instance, chloro-IB-MECA, which potently inhibits DNA gyrase, was found to not strongly inhibit E. coli topoisomerase IV nih.gov. This suggests that derivatives of this compound might exhibit selectivity in their inhibition of bacterial topoisomerases. Further research is necessary to elucidate the specific interactions of this class of compounds with topoisomerase IV.

DNA Intercalation and Replication Disruption

DNA intercalation is a process where molecules insert themselves between the base pairs of the DNA double helix. This can lead to a distortion of the DNA structure, interfering with DNA replication and transcription. The planar aromatic nature of the quinoline ring system is well-suited for such interactions.

Studies on the related compound chloroquine, which also possesses a quinoline core, have shown that it intercalates into double-stranded DNA with a dissociation constant (KD) of approximately 200 µM. For 2-phenylquinoline (B181262) derivatives, research has indicated that the coplanarity of the phenyl ring with the quinoline ring is a critical factor for effective intercalative binding. This structural requirement suggests that this compound, with its planar structure, has the potential to act as a DNA intercalator, thereby disrupting DNA replication.

Oxidative Stress-Mediated DNA Damage

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products. ROS can cause damage to cellular components, including DNA, leading to mutations and cell death.

Some quinoline derivatives have been shown to protect DNA from oxidative damage by reacting with free radicals. Conversely, other related compounds, such as arylated benzo[h]quinolines, have demonstrated anticancer activity through the induction of oxidative stress-mediated DNA damage. This dual potential suggests that the effect of this compound derivatives on oxidative stress may be dependent on the specific substitutions on the quinoline and phenyl rings, as well as the cellular context.

Enzyme and Receptor Interactions

Beyond direct DNA targeting, this compound derivatives can exert their biological effects by interacting with specific enzymes and receptors, modulating their activity and downstream signaling pathways.

Inhibition of Specific Enzymes and Receptors

The this compound scaffold has been identified as a privileged structure in the development of inhibitors for various enzymes and receptors implicated in disease.

P2X7 Receptor Antagonism: Derivatives of 6-chloro-quinoline have been investigated as antagonists of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and immune responses. Specific 6-chloro-quinoline-5-carboxamide derivatives have been synthesized and shown to act as potent P2X7 antagonists.

EGFR Kinase Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and is often dysregulated in cancer. Certain 6-substituted-amide-4-amino-quinazoline derivatives, which are structurally similar to this compound, have shown potent inhibitory activity against EGFR kinase. For example, one such derivative displayed an IC50 of 1 nM against EGFR.

| Compound Class | Target | Activity | Example IC50 |

|---|---|---|---|

| 6-chloro-quinoline-5-carboxamides | P2X7 Receptor | Antagonist | Not specified |

| 6-substituted-amide-4-amino-quinazolines | EGFR Kinase | Inhibitor | 1 nM |

SARS-CoV-2 Helicase (nsp13) Inhibition

The non-structural protein 13 (nsp13) of SARS-CoV-2, an RNA helicase, is a critical enzyme for viral replication, making it a prime target for antiviral drug development. Research has identified the 2-phenylquinoline (2-PhQ) scaffold as a promising starting point for the development of nsp13 inhibitors. nih.govacs.orgresearchgate.netresearchgate.net The helicase is a highly conserved protein among coronaviruses, suggesting that inhibitors targeting nsp13 could have broad-spectrum activity against emerging variants and other coronaviruses. acs.org

Mechanism-of-action studies have revealed that certain 2-phenylquinoline derivatives can potently inhibit the helicase unwinding activity of nsp13. researchgate.net These compounds, however, were found to be inactive against the unwinding-independent ATPase activity of the enzyme. researchgate.net This indicates a specific mode of inhibition related to the nucleic acid unwinding process.

Notably, substitutions on the 2-phenylquinoline core play a crucial role in inhibitory potency. For instance, compound 6g , which features a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position of the 2-phenylquinoline core, demonstrated significant activity against the SARS-CoV-2 helicase. nih.govacs.orgresearchgate.net The specific inhibitory activities of select 2-phenylquinoline derivatives against the helicase unwinding function have been quantified, highlighting the potential of this chemical class. researchgate.net

| Compound | Description | IC₅₀ (µM) |

|---|---|---|

| 6g | 2-Phenylquinoline derivative with a 6,7-dimethoxytetrahydroisoquinoline group at C-4 | 0.42 researchgate.net |

| 7k | 2-Phenylquinoline derivative | 1.41 researchgate.net |

Autophagy Modulation

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. Some antiviral agents are known to interfere with this pathway. Preliminary studies on 2-phenylquinoline derivatives have indicated that they act as weak inhibitors of the autophagy pathway. nih.gov

The mechanism of this modulation appears to involve the late stages of autophagy. Treatment of cells with certain 2-phenylquinoline compounds leads to an accumulation of light chain 3-II (LC3-II). This accumulation suggests an inhibition of the fusion between autophagosomes and lysosomes, a critical step for the degradation of autophagic cargo. This effect is similar to, though less pronounced than, that observed with chloroquine, a well-known autophagy inhibitor.

Structure Activity Relationship Sar and Medicinal Chemistry Aspects

Impact of Substituent Effects on Biological Activity

The biological profile of the 6-chloro-2-phenylquinoline core is profoundly influenced by the nature and position of its substituents. A systematic exploration of these substitutions has elucidated key pharmacophoric features, guiding the design of analogs with enhanced potency and selectivity.

Influence of Halogenation (e.g., 6-Chloro)

Research into various quinoline-based compounds has consistently highlighted the importance of substitution at the C6 position. For instance, in a series of 2-arylvinylquinolines investigated for antimalarial properties, the removal of a substituent at the C6 position led to a decrease in activity. nih.gov More specifically, studies on pyrano[3,2-h]quinolone derivatives demonstrated that 6-chloro analogs were the most potent against several cancer cell lines. nih.gov The presence of the halogen atom in these molecules was also found to increase their lipophilicity, a key factor in cellular permeability. nih.gov

The 6-chloro-quinoline framework has been utilized as the foundational structure for various therapeutic targets. A series of 4-aryl-6-chloro-quinoline derivatives were synthesized and showed moderate to significant inhibitory activity against the hepatitis B virus (HBV). nih.gov Similarly, in the context of dopamine (B1211576) receptor ligands, structure-activity relationship studies on 1-phenylbenzazepines indicated that the inclusion of a 6-chloro group enhances affinity for the D1 receptor. mdpi.comcuny.edu The empirical observation across different studies is that a chlorine atom, like other substituents, acts as a potent modulator of biological activity. eurochlor.org

Table 1: Effect of C6-Substitution on Antimalarial Activity of 2-Arylvinylquinolines

| Compound | C6-Substituent | R² (Arylvinyl group) | Activity (EC₅₀, nM) vs. Dd2 strain |

| 8 | -OCH₃ | -H | 41.2 ± 5.3 |

| 16 | -F | -H | - |

| 32 | -H | -H | Decreased activity compared to 8 and 16 |

Data sourced from a study on antimalarial 2-arylvinylquinolines, indicating that removal of the C6-substituent (compound 32) diminishes potency. nih.gov

Role of Phenyl Group Substitution (e.g., 2-Phenyl)

The phenyl group at the 2-position of the quinoline (B57606) ring serves as a critical anchor for molecular interactions and a versatile point for chemical modification. Alterations to this phenyl ring can dramatically influence the compound's biological profile.

SAR studies on 2-arylvinylquinolines revealed that the substitution pattern on the benzenoid ring significantly impacts antimalarial efficacy. For example, a nitro group at the para-position (4-NO₂) of the phenyl ring enhanced activity, whereas moving it to the ortho or meta positions resulted in decreased potency. nih.gov Similarly, the placement of fluorine atoms on the phenyl ring led to varied outcomes; a 4-fluoro substituent conferred greater potency than 2-fluoro or 3-fluoro analogs. nih.gov

The versatility of the 2-phenyl group is further demonstrated in the synthesis of complex heterocyclic systems. Researchers have developed derivatives where the 2-phenyl ring itself is substituted with chloro, fluoro, or methyl groups to explore antimicrobial activities. researchgate.net A broad investigation into fifty-seven 2-phenylquinoline (B181262) derivatives, with various substitutions on the phenyl ring, was conducted to analyze their potential as inhibitors of immunostimulatory CpG-oligodeoxynucleotides, underscoring the importance of this position in modulating biological responses. researchgate.net

Table 2: Influence of Phenyl Ring Substitution on Antimalarial Activity

| Compound | C6-Substituent | R² (Phenylvinyl group) | Activity (EC₅₀, nM) vs. Dd2 strain |

| 8 | -OCH₃ | -H | 41.2 ± 5.3 |

| 9 | -OCH₃ | 4-NO₂ | 28.6 ± 0.9 |

| 10 | -OCH₃ | 2-NO₂ | 56.3 ± 8.1 |

| 11 | -OCH₃ | 3-NO₂ | 49.5 ± 4.0 |

| 29 | -F | 4-F | 8.7 ± 0.5 |

| 30 | -F | 2-F | 55.9 ± 9.5 |

| 31 | -F | 3-F | 23.0 ± 2.8 |

Data illustrates that para-substitution on the phenyl ring generally leads to higher antimalarial potency compared to ortho or meta substitutions. nih.gov

Effects of Hydroxyl and Carbonyl Groups

The introduction of hydroxyl (-OH) and carbonyl (C=O) groups onto the this compound scaffold can introduce new hydrogen bonding capabilities and alter polarity, significantly affecting biological activity. The 8-hydroxyquinoline (B1678124) scaffold, in particular, is a well-known privileged structure in medicinal chemistry due to its metal-chelating properties. nih.gov

The presence of hydroxyl groups has been shown to correlate with certain biological functions. For instance, studies on 8-hydroxyquinoline derivatives indicated that an increase in the number of hydroxyl groups leads to a corresponding increase in antioxidant activity. nih.gov In the field of HIV research, 8-hydroxyquinoline derivatives, including those with 7-aroyl (carbonyl-containing) substituents, have been identified as potent inhibitors of the HIV-1 integrase enzyme. mdpi.com Furthermore, formyl (-CHO, a carbonyl group) and hydroxyl-substituted dihydroquinolines have been used as precursors for the synthesis of coumarins, a class of compounds with diverse pharmacological properties. nih.govresearchgate.net

Importance of Ester and Amide Moieties

Incorporating ester (-COOR) and amide (-CONR₂) moieties into the this compound structure offers a strategy to fine-tune pharmacokinetic and pharmacodynamic properties. These groups can act as hydrogen bond donors or acceptors and influence solubility and cell permeability.

The synthesis of ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehydes has been explored for developing new antibacterial agents. asianpubs.org The crystal structure of methyl 6-chloro-2-methyl-4-phenyl-quinoline-3-carboxylate, an ester-containing derivative, has been characterized, providing a structural basis for its design. nih.govnih.gov

Evaluation of Fused Heterocyclic Rings (e.g., triazole, pyrazoline)

Several studies have demonstrated the utility of this approach. Quinoline derivatives have been linked to 1,3,4-oxadiazole (B1194373) rings to generate compounds with antimicrobial properties. researchgate.net In other work, 8-hydroxyquinoline-based structures were used to synthesize 1,3,4-oxadiazole-triazole derivatives. nih.gov The 1,2,3-triazole moiety, in particular, is considered an excellent nonclassical bioisostere of the amide bond, capable of mimicking its geometry while offering greater metabolic stability. nih.gov The fusion of azolopyrimidine systems (containing triazole or pyrazole (B372694) rings) with hydroquinoline fragments has also been investigated for the synthesis of new biologically active compounds. nih.govresearchgate.net

Conformational and Planarity Considerations

X-ray crystallography studies have provided precise data on these structural features. For example, the analysis of 6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline (B3049768) revealed that the quinoline ring system is nearly planar. nih.gov In this structure, the dihedral angle between the quinoline system and the adjacent phenyl and benzene (B151609) rings were reported to be 56.30 (6)° and 7.93 (6)°, respectively. nih.gov Another study on methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate found the quinoline ring to be planar, with the C4-phenyl ring twisted away from it by a dihedral angle of 57.5 (1)°. nih.govnih.gov These non-coplanar arrangements are significant, as they create specific three-dimensional shapes that are essential for selective receptor binding. Detailed computational studies using Density Functional Theory (DFT) have also been employed to model the optimized geometry and electronic structure of the 6-chloroquinoline (B1265530) core, further validating its structural parameters. dergipark.org.tr

Table 3: Torsional Angles in this compound Derivatives

| Compound | Description | Dihedral Angle (Quinoline vs. Phenyl Ring) | Planarity Note |

| 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline | Phenyl at C4, Methoxyphenyl at C2 | 56.30 (6)° (vs. C4-phenyl) | Quinoline ring system is almost planar. nih.gov |

| Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate | Phenyl at C4 | 57.5 (1)° | Quinoline ring system is planar. nih.govnih.gov |

Lead Compound Identification and Optimization Strategies

A lead compound is a chemical entity that demonstrates desired biological activity and serves as a starting point for drug development. The identification of this compound derivatives as lead compounds often arises from screening compound libraries against specific biological targets. Once identified, these leads undergo an iterative optimization process to improve their efficacy, selectivity, and pharmacokinetic properties.

Key optimization strategies focus on systematic modifications of the this compound core. The general trend for substituents at the C6 position of the quinoline ring regarding antimalarial potency has been shown to be H < OMe < F < Cl. nih.gov This indicates that the electron-withdrawing nature and size of the chlorine atom at the C6 position are particularly favorable for this activity. nih.gov

Further optimization involves modifying the 2-phenyl ring and other positions on the quinoline nucleus. For instance, in the development of antimalarial agents, substitutions on the phenyl ring of 2-arylvinylquinolines were explored. While replacing the phenyl group with heterocyclic rings like furan, thiophene, or thiazole (B1198619) led to reduced activity, a 4-pyridyl group retained potency. nih.gov This highlights the importance of the electronic and structural properties of the group at the C2 position.

In the context of anticancer research, C-6 substituted 2-phenylquinolines have displayed significant cytotoxic activities against cancer cell lines such as PC3 (prostate) and HeLa (cervical). rsc.org Optimization in this area involves exploring various substituents on the 2-aryl ring to enhance selective cytotoxicity against tumor cells while minimizing effects on non-tumor cells. rsc.org The relationship between lipophilicity (cLogP) and cytotoxic effects has been noted, where aromatic quinolines with greater octanol/water partition coefficients showed better IC50 values in HeLa and PC3 cells. rsc.org

The table below illustrates the effect of C6 substitution on the antiplasmodial activity of 2-arylvinylquinolines, highlighting the superior potency of the chloro-substituted analogue.

| R¹ Substituent at C6 | Compound Example | EC₅₀ against Dd2 strain (nM) |

| H | 32 | 80.7 ± 22.4 |

| MeO | 8 | 41.2 ± 5.3 |

| F | 16 | N/A (potency order suggests <41.2) |

| Cl | 22 | N/A (potency order suggests most potent) |

Data sourced from a study on 6-Chloro-2-arylvinylquinolines. nih.gov The general trend of improved potency was reported as H < OMe < F < Cl.

Design and Synthesis of Novel Analogues for Enhanced Efficacy

The design of novel analogues of this compound is guided by the SAR data obtained during lead optimization. The primary goal is to synthesize new molecules with improved biological activity, better selectivity, and more favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Design Principles: The core strategy involves retaining the this compound scaffold, which is known to be crucial for activity. Modifications are then introduced at specific positions:

The 2-phenyl ring: Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions can modulate the electronic properties of the entire molecule, influencing target binding. For example, studies on 2-arylquinolines as anticancer agents explored substitutions on this ring. rsc.org

The C4 position of the quinoline ring: This position is a common site for modification to attach various functional groups or side chains. For instance, the introduction of amino groups or more complex moieties like 1,3,4-oxadiazole-2-thiols at the C4 position has been used to synthesize derivatives with potential antimicrobial activity. semanticscholar.orgresearchgate.net

Other positions on the quinoline nucleus: While the C6-chloro substitution is often maintained for potency, other positions can be altered to fine-tune the molecule's properties.

Synthesis Strategies: Several synthetic methods are employed to create libraries of this compound analogues for biological screening. Common synthetic routes include:

Doebner Reaction: This reaction involves the condensation of an aniline (B41778) (like 4-chloroaniline), an aldehyde (like benzaldehyde), and pyruvic acid to form 2-phenyl-quinoline-4-carboxylic acid derivatives. nih.gov

Povarov Reaction: This protocol has been used to prepare series of 2-arylquinolines for evaluation of their in vitro cytotoxicity against human cancer cell lines. rsc.org

Acid-Catalyzed Condensation: The condensation of an o-aminobenzophenone (e.g., 2-amino-5-chlorobenzophenone) with an aromatic acetyl derivative is another effective method for synthesizing substituted 2-phenylquinolines. mdpi.comnih.gov

These synthetic approaches allow for the systematic introduction of diverse chemical functionalities, enabling a thorough exploration of the SAR and the development of analogues with significantly enhanced therapeutic efficacy. For example, a series of 6-substituted-2-(substituted-phenyl)-quinoline derivatives bearing a 4-amino-1,2,4-triazole-3-thiol (B7722964) ring at the C-4 position were synthesized to be screened for antimicrobial activity. semanticscholar.org Similarly, 5-[6-chloro-2-(p-chlorophenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols have been synthesized through multi-step reactions for evaluation as antimicrobial agents. researchgate.net

The table below presents selected C-6 substituted 2-arylquinoline derivatives and their anticancer activity, demonstrating the impact of substitutions on the 2-aryl ring.

| Compound | 2-Aryl Substituent | C-6 Substituent | IC₅₀ HeLa (μM) | IC₅₀ PC3 (μM) |

| 4 | Phenyl | H | >200 | >200 |